N-(2-methoxy-5-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10-4-6-14(22-3)13(8-10)18-16(21)12-5-7-15-17-11(2)9-20(15)19-12/h4-9H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUHJZDADBDOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C=C(N=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo[1,2-b]Pyridazine Core
A mixture of 3-amino-6-chloropyridazine and 2-bromo-1-(2-methoxy-5-methylphenyl)ethan-1-one undergoes cyclization in dimethylformamide (DMF) with potassium carbonate as a base. The reaction is heated to 80°C for 12 hours, yielding 2-methylimidazo[1,2-b]pyridazine-6-carboxamide intermediates.
Introduction of the Methoxy-Methylphenyl Group
The 6-chloro substituent on the pyridazine ring is replaced via nucleophilic aromatic substitution. Treatment with 2-methoxy-5-methylaniline in the presence of palladium(II) acetate and Xantphos as a ligand system facilitates this transformation. The reaction is conducted in toluene at 110°C under inert atmosphere, achieving yields of 68–72%.
Table 1: Key Reagents and Conditions for Core Synthesis
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1.1 | K₂CO₃, DMF | DMF | 80 | 65 |
| 1.2 | Pd(OAc)₂, Xantphos | Toluene | 110 | 70 |
Reaction Optimization Strategies
Solvent and Base Selection
The choice of solvent significantly impacts cyclization efficiency. Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance reaction rates compared to tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (TEA) and potassium carbonate are preferred bases due to their ability to deprotonate intermediates without promoting side reactions.
Catalytic Systems for Amination
Palladium-catalyzed amination requires precise ligand-to-metal ratios. A 1:2 molar ratio of Pd(OAc)₂ to Xantphos minimizes undesired homo-coupling byproducts. Adding cesium carbonate as a co-base improves aniline nucleophilicity, increasing substitution yields to 78%.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (30–50% ethyl acetate). High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase confirms purity >95%.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.92 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.35–7.28 (m, 3H, aryl-H), 3.86 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃).
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HRMS : m/z calculated for C₁₆H₁₆N₄O₂ [M+H]⁺: 297.1345; found: 297.1348.
Alternative Pathways and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. Cyclocondensation under microwave conditions (150°C, 20 min) in DMAc achieves comparable yields (63%) with reduced energy input.
Hydrolysis and Functionalization
The carboxamide group can be hydrolyzed to a carboxylic acid using 6M HCl at reflux, enabling further derivatization. Subsequent coupling with amines via EDCI/HOBt chemistry produces analogs for structure-activity studies.
Table 2: Hydrolysis Conditions and Outcomes
| Reagent | Temperature (°C) | Time (h) | Product Yield (%) |
|---|---|---|---|
| 6M HCl | 100 | 4 | 85 |
| NaOH (10% aq.) | 80 | 6 | 72 |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to flow chemistry improves reproducibility and safety. A tubular reactor with immobilized Pd catalyst enables continuous amination at 120°C, achieving 82% yield with a residence time of 30 minutes.
Green Chemistry Approaches
Replacing DMF with cyclopentyl methyl ether (CPME) as a solvent reduces environmental impact. CPME’s low toxicity and high boiling point (106°C) facilitate solvent recovery and reuse.
Challenges and Mitigation Strategies
Byproduct Formation
Oxidative dimerization of the imidazo[1,2-b]pyridazine core occurs under aerobic conditions. Conducting reactions under nitrogen or argon atmosphere suppresses this side reaction.
Solubility Issues
The compound’s limited solubility in aqueous media complicates biological testing. Co-solvents like polyethylene glycol (PEG-400) enhance solubility without altering pharmacological activity.
Quality Control Protocols
Residual Solvent Analysis
Gas chromatography (GC) with flame ionization detection ensures residual DMF levels <500 ppm, complying with ICH Q3C guidelines.
Stability Testing
Forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions confirm the compound’s stability. No significant degradation is observed after 24 hours at 25°C.
Recent Advancements in Synthesis
Enzymatic Catalysis
Lipase-mediated amidation using immobilized Candida antarctica lipase B (CAL-B) avoids harsh reagents. This method achieves 60% yield in phosphate buffer (pH 7.0) at 37°C.
Photochemical Methods
UV light-induced cyclization of nitroalkene precursors offers a metal-free route. Irradiation at 254 nm for 2 hours in acetonitrile yields 58% product, though scalability remains challenging.
Comparative Analysis of Synthetic Methods
Table 3: Efficiency Metrics Across Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional thermal | 70 | 95 | Moderate |
| Microwave | 63 | 93 | High |
| Enzymatic | 60 | 90 | Low |
| Photochemical | 58 | 88 | Low |
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Compounds containing the imidazo[1,2-b]pyridazine scaffold have been studied for their ability to inhibit kinases involved in cancer progression. Specifically, substituents at various positions on the scaffold can enhance selectivity and potency against specific cancer cell lines .
- Kinase Inhibition : The compound has shown potential as an inhibitor of TAK1 (TGF-beta activated kinase 1), which is implicated in inflammatory diseases and cancer. The strategic design of derivatives that include morpholine or piperazine moieties has resulted in compounds with enhanced inhibitory activity against TAK1 .
-
Biological Activity
- Anti-inflammatory Properties : The imidazo[1,2-b]pyridazine derivatives have demonstrated anti-inflammatory effects, making them candidates for developing treatments for conditions characterized by chronic inflammation .
- Antiviral Properties : Some studies suggest that modifications to the imidazo[1,2-b]pyridazine framework can lead to compounds with antiviral activities, although further research is necessary to elucidate these effects .
-
Synthetic Applications
- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing other complex organic molecules due to its reactive functional groups . Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in laboratory settings .
Case Studies and Experimental Findings
- A study focused on the synthesis of imidazo[1,2-b]pyridazine derivatives highlighted that modifications at the C6 position significantly affect kinase inhibition properties. Compounds synthesized exhibited potent activity against multiple myeloma cell lines when appropriate substituents were introduced .
- Another investigation into the pharmacological profile of imidazo[1,2-b]pyridazines revealed that certain derivatives could effectively inhibit TAK1 phosphorylation at low nanomolar concentrations, suggesting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of Imidazo[1,2-b]Pyridazine Derivatives
Key Observations:
Position of Carboxamide: The target compound’s carboxamide at the 6-position (pyridazine ring) contrasts with (R)-IPMICF16’s 3-position substitution. This positional difference likely alters kinase binding pocket interactions, influencing target selectivity (e.g., Fyn vs. TRK) .
Substituent Effects: Fluorine: (R)-IPMICF16’s 3-fluoro-4-methoxyphenyl group enhances binding through hydrophobic and electrostatic interactions, critical for TRK imaging . Chloro vs. Methoxy Groups: The target’s 2-methoxy group improves solubility relative to ’s 6-methoxy-imidazopyridazine, which may hinder cellular uptake .
Synthetic Approaches :
- The target compound’s synthesis likely involves coupling a preformed imidazo[1,2-b]pyridazine core with a 2-methoxy-5-methylphenylcarboxylic acid derivative, analogous to methods in .
- (R)-IPMICF16 requires chiral synthesis steps (e.g., pyrrolidine ring formation), increasing complexity compared to the target compound’s simpler substituents .
Pharmacological and ADME Considerations
While explicit ADME data are absent in the evidence, structural features provide insights:
- Lipophilicity : The target compound’s methyl and methoxy groups balance hydrophobicity, favoring blood-brain barrier penetration for CNS targets (e.g., Fyn kinase in Alzheimer’s disease) .
- Metabolic Stability : Fluorine in (R)-IPMICF16 reduces cytochrome P450-mediated metabolism, extending half-life, whereas the target’s methyl group may slow oxidation .
- Solubility : ’s furan carboxamide introduces polarity but may compromise bioavailability compared to the target’s aryl carboxamide .
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The compound primarily acts as an inhibitor of adaptor-associated kinase 1 (AAK1) , a serine/threonine kinase involved in various cellular processes, including receptor internalization and signal transduction. AAK1 is particularly significant in the context of neuregulin-1 signaling pathways, which are crucial for neuronal differentiation and growth. Inhibition of AAK1 by this compound leads to altered phosphorylation patterns that can enhance neurite outgrowth in neuronal cells .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting tumor cell proliferation by targeting specific kinases involved in cancer progression. For instance, it has demonstrated efficacy against triple-negative breast cancer (TNBC) cells by modulating cyclin-dependent kinases (CDKs) .
- Neuroprotective Effects : Studies indicate that this compound can exert neuroprotective effects by reducing oxidative stress in neuronal cells. It has been evaluated in animal models for its anti-seizure properties and demonstrated significant activity in reducing seizure frequency .
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of imidazo[1,2-b]pyridazine compounds exhibit antimicrobial activity against various pathogens, although specific data on this compound's efficacy remains limited .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
| Structural Modification | Effect on Activity |
|---|---|
| Introduction of hydrophobic groups | Increased lipophilicity and potency |
| Variation in substituents at the phenyl ring | Altered kinase inhibition profiles |
| Modifications to the carboxamide group | Enhanced binding affinity to target proteins |
Such modifications have been shown to enhance the pharmacokinetic profiles and selectivity of the compounds against specific targets .
Case Studies
Several studies have highlighted the therapeutic potential of imidazo[1,2-b]pyridazine derivatives:
- Inhibition of CDK12/13 : A related compound demonstrated an IC50 of 15.5 nM against CDK12, effectively suppressing TNBC cell proliferation with EC50 values of 5.0 nM and 6.0 nM for MDA-MB-231 and MDA-MB-468 cell lines, respectively .
- Neuroprotective Studies : In vivo studies using animal models showed that derivatives exhibited significant anti-seizure effects and neuroprotective properties by mitigating oxidative stress .
- Antimicrobial Testing : Although specific data on this compound is limited, related compounds have shown promising results against bacterial strains such as MRSA and fungal pathogens .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(2-methoxy-5-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide?
- Methodological Answer : The synthesis typically involves coupling imidazo[1,2-b]pyridazine intermediates with substituted aromatic amines. For example:
- Step 1 : Preparation of the imidazo[1,2-b]pyridazine core via cyclization of aminopyridazines with α-haloketones or aldehydes under reflux conditions .
- Step 2 : Introduction of the 2-methyl group via alkylation or palladium-catalyzed cross-coupling reactions .
- Step 3 : Amide bond formation between the pyridazine-carboxylic acid derivative and the 2-methoxy-5-methylaniline using coupling agents like TBTU or HATU in dichloromethane with a base (e.g., DIEA) .
- Key Considerations : Optimize reaction conditions (solvent, temperature, catalyst) to minimize byproducts. Purity is confirmed via HPLC (≥95%) and structural validation via H/C NMR .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and methyl substituents (δ 2.3–2.6 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and heterocyclic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 336.1452 for CHNO) .
- Infrared Spectroscopy (IR) : Stretching frequencies for amide C=O (1650–1680 cm) and aromatic C-H (3050–3100 cm) .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Methodological Answer :
- Kinase Inhibition Assays : Screen against kinases (e.g., VEGFR2, DPP4) using fluorescence-based or radiometric assays (IC determination) .
- Cytotoxicity Profiling : Use MTT assays in cancer cell lines (e.g., Hep-G2) to assess antiproliferative activity .
- Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodological Answer :
- Core Modifications : Replace the 2-methyl group with bulkier substituents (e.g., cyclopropyl) to probe steric effects on kinase binding .
- Polar Group Incorporation : Introduce carboxylic esters or amides on the pyridazine ring to improve solubility and reduce hERG inhibition, as seen in DPP4 inhibitor optimization .
- Pharmacophore Mapping : Use X-ray crystallography (e.g., co-crystallization with VEGFR2) to identify critical hydrogen bonds (e.g., amide-NH with kinase backbone) .
Q. What strategies improve in vivo pharmacokinetics (PK) and reduce off-target effects?
- Methodological Answer :
- Prodrug Design : Mask polar groups (e.g., as ethyl esters) to enhance oral bioavailability, followed by enzymatic cleavage in plasma .
- hERG Mitigation : Introduce hydrophilic substituents (e.g., morpholine) to disrupt cardiac potassium channel binding, guided by patch-clamp electrophysiology .
- Tissue Distribution Studies : Use radiolabeled analogs (e.g., C) to quantify brain penetration or tumor accumulation in xenograft models .
Q. How can contradictory biological data (e.g., varying IC across studies) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., phospho-ELISA) methods to rule out assay-specific artifacts .
- Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify conformational flexibility or allosteric effects .
- Batch Consistency : Ensure compound purity (≥98% by HPLC) and confirm stereochemistry (via chiral HPLC) to exclude enantiomeric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
